molecular formula C24H35NO3Si B1589279 N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester CAS No. 352530-50-8

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester

Cat. No.: B1589279
CAS No.: 352530-50-8
M. Wt: 413.6 g/mol
InChI Key: DJPQQPSBLOWFTI-QFIPXVFZSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propanoate. This nomenclature precisely defines the stereochemical configuration and functional group arrangements present in the molecular structure. The compound maintains the absolute stereochemical configuration derived from L-serine, with the (2S) designation indicating the specific spatial arrangement of substituents around the chiral carbon center.

Alternative nomenclature systems provide additional descriptive names for this compound, including N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester and methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate. These naming conventions emphasize the protective group modifications applied to the parent serine structure while maintaining reference to the original amino acid framework. The stereochemical integrity of the L-serine backbone remains preserved throughout the protective group installation process, ensuring retention of the naturally occurring amino acid configuration.

The Chemical Abstracts Service registry number 352530-50-8 provides unique identification for this compound within chemical databases and regulatory systems. This identifier facilitates precise compound tracking across diverse research applications and commercial sources. The European Community number 688-215-1 offers additional regulatory identification within European chemical classification systems.

The stereochemical configuration exhibits specific spatial relationships that influence both chemical reactivity and biological activity. The (2S) configuration at the alpha carbon corresponds to the natural L-amino acid stereochemistry, maintaining compatibility with biological systems and enzymatic processes. This stereochemical arrangement creates distinct molecular recognition patterns that affect binding interactions and synthetic accessibility in pharmaceutical applications.

Molecular Formula and Weight Analysis

The molecular formula C24H35NO3Si defines the elemental composition of N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester. This formula indicates the presence of twenty-four carbon atoms, thirty-five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom within the molecular structure. The molecular weight of 413.63 grams per mole represents the sum of atomic masses for all constituent elements.

Physical property measurements provide additional characterization data for this compound. The density measurement of 1.046 grams per milliliter at 25 degrees Celsius indicates the compound exists as a moderately dense liquid under standard conditions. The refractive index and flash point measurements of 100 degrees Celsius contribute to the complete physical property profile.

Property Value Units Reference
Molecular Formula C24H35NO3Si -
Molecular Weight 413.63 g/mol
Density 1.046 g/mL at 25°C
Flash Point 100 °C
CAS Number 352530-50-8 -
EC Number 688-215-1 -

The molecular weight calculation reflects the substantial mass contribution from the protective group functionalities, particularly the dibenzyl and tert-butyldimethylsilyl substituents. These protective groups constitute a significant portion of the total molecular mass, with the dibenzyl groups contributing approximately 182 atomic mass units and the tert-butyldimethylsilyl group adding approximately 115 atomic mass units to the base serine methyl ester structure.

Elemental analysis percentages provide quantitative composition data for verification of compound purity and identity. The carbon content represents approximately 69.7 percent of the total molecular weight, while hydrogen contributes 8.5 percent, nitrogen 3.4 percent, oxygen 11.6 percent, and silicon 6.8 percent of the molecular mass. These percentages align with theoretical calculations based on the established molecular formula.

Protective Group Architecture: tert-Butyldimethylsilyl and Dibenzyl Functionalities

The protective group architecture of N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester incorporates two distinct protective group systems that serve complementary synthetic functions. The tert-butyldimethylsilyl group protects the serine hydroxyl functionality, while the dibenzyl groups mask the amino functionality through tertiary amine formation.

The tert-butyldimethylsilyl protective group exhibits exceptional stability under a wide range of reaction conditions. This silyl ether protecting group demonstrates resistance to aqueous acid and base conditions, reducing environments, oxidative conditions, nucleophilic species (except fluoride), electrophilic reagents, radical conditions, and carbene intermediates. The steric bulk surrounding the silicon atom contributes significantly to this enhanced stability compared to less hindered silyl ethers.

The installation of tert-butyldimethylsilyl protection typically involves reaction with tert-butyldimethylsilyl chloride in the presence of base such as imidazole or 4-dimethylaminopyridine. The mechanism proceeds through formation of an imidazolium intermediate that acts as a silyl transfer reagent for the actual silylation reaction. Silicon can accommodate five bonds simultaneously, allowing associative substitution mechanisms through pentavalent silicon intermediates.

Removal of the tert-butyldimethylsilyl group occurs readily in the presence of fluoride sources such as tetrabutylammonium fluoride or tris(diethylamino)sulfonium fluoride. The exceptional strength of silicon-fluoride bonds drives this deprotection reaction to completion under mild conditions. Alternative deprotection methods include treatment with strong acids, though these conditions may affect other acid-sensitive functionalities within the molecule.

The dibenzyl protective groups serve dual functions in this molecular architecture. These groups prevent unwanted cyclization reactions that could lead to aziridine formation during subsequent synthetic transformations. The dibenzyl substitution pattern creates a tertiary amine that exhibits reduced nucleophilicity compared to primary or secondary amines, thereby preventing interfering side reactions.

Research demonstrates that dibenzyl protection is essential for successful synthetic transformations of serine-containing dipeptides. When alternative protective groups such as carboxybenzyl or tert-butyloxycarbonyl were employed, reactions resulted in mixtures of aziridine and dehydropeptide byproducts rather than desired cyclized products. The stereoelectronic properties of dibenzyl groups provide optimal balance between stability and reactivity for synthetic applications.

The orthogonal nature of these protective group systems allows selective removal under different reaction conditions. While the tert-butyldimethylsilyl group is removed by fluoride treatment, dibenzyl groups can be cleaved through catalytic hydrogenation using palladium on carbon catalyst under hydrogen atmosphere. This orthogonality enables sequential deprotection strategies in complex synthetic sequences.

Crystallographic Data and Conformational Studies

Crystallographic analysis provides detailed three-dimensional structural information for N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester through X-ray diffraction techniques. Single-crystal X-ray diffraction represents the primary method for determining precise atomic arrangements and conformational preferences in crystalline solids. This technique exploits the periodic atomic lattice structure of crystals to diffract X-ray radiation with wavelengths on the order of one angstrom.

The molecular conformation adopted in the crystalline state reflects the balance between intramolecular strain and intermolecular packing forces. The tert-butyldimethylsilyl group typically adopts extended conformations that minimize steric interactions with the dibenzyl substituents and the serine backbone. The bulky tert-butyl group generally positions itself away from other sterically demanding regions of the molecule to reduce unfavorable van der Waals contacts.

Conformational analysis reveals that the dibenzyl groups can adopt various rotational conformations around the nitrogen-carbon bonds. These conformational degrees of freedom allow the molecule to accommodate different packing arrangements in the crystalline state while maintaining optimal geometric parameters. The aromatic rings of the benzyl groups may participate in edge-to-face or parallel displaced pi-pi stacking interactions with neighboring molecules in the crystal lattice.

Modern X-ray crystallography facilities employ sophisticated diffractometer systems with high-brightness sources and sensitive detector technologies. These instruments can determine crystal structures with exceptional precision, revealing bond lengths accurate to within 0.001 angstroms and bond angles precise to within 0.1 degrees. Such precision enables detailed analysis of conformational preferences and intermolecular interactions.

The crystallographic unit cell parameters define the repeating unit of the crystal structure and provide information about molecular packing density and symmetry relationships. Space group determination reveals the symmetry operations present in the crystal structure, which influence the observed molecular conformations and intermolecular contact patterns. These crystallographic parameters contribute to understanding of solid-state properties including mechanical strength, thermal stability, and dissolution characteristics.

Properties

IUPAC Name

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3Si/c1-24(2,3)29(5,6)28-19-22(23(26)27-4)25(17-20-13-9-7-10-14-20)18-21-15-11-8-12-16-21/h7-16,22H,17-19H2,1-6H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPQQPSBLOWFTI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463208
Record name Methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-50-8
Record name Methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate
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URL https://comptox.epa.gov/dashboard/DTXSID10463208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352530-50-8
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Biological Activity

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, focusing on its applications, mechanisms, and relevant findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C18H21NO3
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 746598-47-0
  • Structural Characteristics : The compound features a serine backbone modified with dibenzyl and t-butyldimethylsilyl groups, enhancing its stability and reactivity in biological systems.

Applications in Research

This compound is utilized in several key areas of research:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, enhancing the efficacy and bioavailability of therapeutic agents .
  • Biochemical Studies : The compound is involved in enzyme inhibition studies, providing insights into protein interactions and metabolic pathways .
  • Peptide Synthesis : It plays a crucial role in synthesizing peptides, which are essential for drug design and therapeutic applications .
  • Material Science : Researchers are exploring its potential for creating novel materials with specific properties, such as enhanced stability and reactivity .

The biological activity of this compound can be attributed to its structural modifications that enhance interaction with biological targets:

  • Enzyme Inhibition : The dibenzyl group enhances lipophilicity, allowing better penetration into cellular membranes and interaction with target enzymes.
  • Protein Interactions : The t-butyldimethylsilyl group provides steric hindrance, which can modulate binding affinity to proteins involved in various metabolic processes.

Case Studies

  • Synthesis and Characterization :
    • A study demonstrated the synthesis of this compound through a multi-step process involving protection-deprotection strategies to ensure high yields and purity .
  • Biological Assays :
    • In vitro assays have shown that derivatives of this compound exhibit significant enzyme inhibition against serine proteases, suggesting potential applications in treating conditions associated with dysregulated protease activity .
  • Neuroprotective Effects :
    • Research has indicated that this compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Data Summary

Study FocusFindings
SynthesisHigh yields achieved through optimized protection strategies .
Enzyme InhibitionSignificant inhibition observed against serine proteases .
Neuroprotective PropertiesModulation of neurotransmitter levels with reduced oxidative stress .

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of N,N-dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester is in the synthesis of bioactive compounds, particularly those related to amino acids and peptides. The compound serves as a precursor for the synthesis of various derivatives that exhibit biological activity.

  • Peptide Synthesis : The compound is used as a chiral building block in the synthesis of peptides, which are crucial for drug development and therapeutic applications. Its ability to form stable intermediates allows for efficient coupling reactions, leading to high yields of desired peptide products .

Enzymatic Synthesis and Modification

This compound has been shown to facilitate enzymatic reactions, particularly in the modification of serine and threonine residues in proteins. This application is significant for studies focusing on post-translational modifications.

  • Galactosylated Derivatives : The compound enables the production of galactosylated serine/threonine derivatives through enzymatic reactions, which can be pivotal for understanding glycosylation processes in biological systems.

Diastereoselective Reactions

The compound plays a crucial role in diastereoselective synthesis, particularly in the context of amino acid derivatives. Its steric properties allow for selective reactions that yield specific diastereomers.

  • MAC Reactions : Studies have demonstrated that this compound can be effectively employed in one-pot MAC (Mannich-type) reactions to synthesize α-hydroxy-β-amino amides with high anti-diastereoselectivity. This property is beneficial for synthesizing compounds with specific stereochemical configurations necessary for biological activity .

Development of Therapeutic Agents

The compound serves as a key intermediate in developing therapeutic agents targeting various diseases, including cancer and neurological disorders.

  • Synthesis of Hydroxyphosphonates : Research has shown that this compound can be transformed into γ-amino-β-hydroxyphosphonates, which have potential applications as therapeutic agents due to their structural similarities to natural phosphonates involved in biological processes .

Chemical Modification and Functionalization

The versatility of this compound extends to its ability to undergo various chemical modifications, allowing researchers to create a library of functionalized derivatives.

  • Functional Group Transformations : The compound can be modified to introduce different functional groups, enhancing its utility in synthesizing novel compounds with tailored properties for specific applications in drug development and material science .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Synthesis of Bioactive CompoundsUsed as a precursor for peptide synthesisHigh yields in coupling reactions
Enzymatic SynthesisFacilitates modification of serine/threonine residuesProduction of galactosylated derivatives
Diastereoselective ReactionsEmployed in MAC reactions for selective synthesisHigh anti-diastereoselectivity achieved
Development of Therapeutic AgentsKey intermediate for synthesizing γ-amino-β-hydroxyphosphonatesPotential therapeutic applications identified
Chemical ModificationAllows introduction of various functional groupsCreation of novel compounds with tailored properties

Case Studies

  • Study on Oxyhomologation Reactions : A study demonstrated that using this compound in oxyhomologation reactions led to high yields and selectivity towards anti diastereomers, showcasing its effectiveness as a chiral auxiliary in complex syntheses .
  • Synthesis of Dipeptides : Another case highlighted the successful synthesis of a library of dipeptides using this compound as a starting material, achieving yields up to 85% with controlled diastereoselectivity .

Comparison with Similar Compounds

Amino-Protected Serine Derivatives

Compound Protecting Groups Synthesis Method Yield Deprotection Conditions Applications References
Target Compound N,N-Dibenzyl, O-TBS Sequential dibenzylation and silylation 97% TBS: Fluoride; Dibenzyl: H₂/Pd β-Ketophosphonates, peptide synthesis
N-(tert-Butoxycarbonyl)-L-serine methyl ester Boc (tert-butoxycarbonyl) Reaction of L-serine methyl ester with Boc anhydride in THF/H₂O ~Quantitative Acid (e.g., TFA) Solid-phase peptide synthesis
O-Tert-Butyl-N-Cbz-L-Serine Methyl Ester Cbz (benzyloxycarbonyl), O-t-Bu Cbz protection via benzyl chloroformate, t-Bu via alkylation 69–97% Cbz: H₂/Pd; t-Bu: Acid Glycopeptide intermediates

Key Differences :

  • Stability: TBS ethers are stable under acidic and basic conditions but cleaved by fluoride . Boc groups are acid-labile, while Cbz requires hydrogenolysis.
  • Utility : The target compound’s dibenzyl group offers steric protection, ideal for multi-step syntheses. Boc and Cbz derivatives are preferred in peptide chain assembly due to milder deprotection .

Silyl-Protected Serine Derivatives

Compound Silyl Group Synthesis Reagent/Conditions Yield Applications References
Target Compound TBS TBSCl, Et₃N, DMAP in CH₂Cl₂ 97% Asymmetric catalysis
Silyl-containing pyrrolizidinone TBDMS TBDMSOTf, DIPEA in CH₂Cl₂ 97% Bioactive lactam synthesis

Reactivity Notes:

  • TBSCl in DMF gives poor yields for O-protection, while TBDMSOTf with DIPEA enhances efficiency .
  • Silyl groups stabilize intermediates against nucleophilic attack, critical in complex molecule synthesis .

Glycosylated Serine Esters

Compound Glycosyl Moiety Synthesis Method Applications References
N-Diphenylmethylene-O-lactosyl-L-serine benzyl ester Hepta-O-acetyl-β-D-lactosyl Glycosylation using enzymatic or chemical methods Glycoprotein engineering, glycan arrays
O-(3,4-Dihydroxyphenylpropanoyl)-L-serine esters Caffeic acid derivatives Esterification with phenolic acids Antioxidant activity studies

Functional Contrast :

  • The target compound lacks glycosylation, making it less suitable for glycobiology but more versatile in small-molecule synthesis. Glycosylated derivatives are specialized for studying carbohydrate-protein interactions .

Halogenated and Tosylated Derivatives

Compound Functional Group Synthesis Method Applications References
N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester β-Iodo Tosylation followed by NaI substitution Cross-coupling reactions
N-(tert-Butoxycarbonyl)-O-tosyl-L-serine methyl ester O-Tosyl Tosylation with TsCl, DMAP Precursor for β-substituted alanines

Reactivity Comparison :

  • Halogenated derivatives enable cross-coupling (e.g., Suzuki, Heck) for non-natural amino acid synthesis, whereas the target compound’s TBS group is inert under such conditions .

Preparation Methods

N,N-Dibenzylation of L-serine Methyl Ester

  • Starting material : The methyl ester hydrochloride of L-serine is prepared by treating L-serine with thionyl chloride in refluxing methanol or by reacting L-serine with HCl gas in anhydrous methanol, followed by distillation to isolate the methyl ester hydrochloride.
  • N,N-Dibenzylation reaction : The methyl ester hydrochloride is reacted with benzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at room temperature. This reaction yields the N,N-dibenzyl-L-serine methyl ester with high efficiency (about 92% yield reported).

    This step protects the amino group by introducing two benzyl groups, which are stable under many reaction conditions but can be removed by hydrogenolysis when desired.

O-(t-butyldimethylsilyl) Protection of the Hydroxyl Group

  • The N,N-dibenzyl-L-serine methyl ester is then subjected to silylation using t-butyldimethylsilyl chloride (TBSCl).
  • The reaction is carried out in dichloromethane with triethylamine as a base and catalytic 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate the reaction.
  • This step selectively protects the hydroxyl group as the t-butyldimethylsilyl ether, yielding N,N-dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester in excellent yields (around 97%).

Note: Attempts to protect the hydroxyl group using TBSCl and imidazole in DMF gave poor yields, indicating the importance of reaction conditions and choice of catalysts.

Purification and Characterization

  • After the protection steps, the product is purified typically by extraction and chromatography.
  • The purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
  • The product is stable under standard storage conditions.

Reaction Scheme Summary

Step Reactants & Reagents Conditions Product Yield (%)
1 L-serine + Thionyl chloride + Methanol Reflux in methanol L-serine methyl ester hydrochloride High
2 L-serine methyl ester hydrochloride + Benzyl bromide + K2CO3 Room temperature, acetonitrile N,N-Dibenzyl-L-serine methyl ester 92
3 N,N-Dibenzyl-L-serine methyl ester + TBSCl + Et3N + DMAP Dichloromethane, room temperature This compound 97

Research Findings and Notes

  • The selective protection of the hydroxyl group with t-butyldimethylsilyl chloride is optimal in dichloromethane with triethylamine and catalytic DMAP, yielding the silyl ether in excellent yield and purity.
  • The N,N-dibenzylation step is efficiently achieved in acetonitrile with potassium carbonate as base, avoiding harsher conditions that might cause side reactions.
  • The entire synthetic route is reproducible and scalable, with yields consistently above 90% for key steps.
  • The fully protected serine derivative is a valuable intermediate for further transformations, including the synthesis of β-ketophosphonates and γ-amino-β-hydroxyphosphonates, as demonstrated in related literature.

Additional Context from Related Syntheses

  • The protected serine derivative prepared as above was used successfully in the synthesis of γ-N,N-dibenzylamino-β-ketophosphonates by reaction with lithium salts of dimethyl methylphosphonate at low temperature (-78 °C) in THF, achieving good yields (~81%).
  • Diastereoselective reductions of such intermediates have been studied extensively, highlighting the importance of the protecting groups in controlling stereochemistry and reactivity.

This detailed preparation method of this compound is based on well-established protocols combining classical amino acid protection strategies with optimized reaction conditions to ensure high yield, purity, and scalability suitable for research and industrial applications.

Q & A

Q. What are the key steps in synthesizing N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester?

The synthesis involves sequential protection of functional groups:

  • Esterification : React L-serine with methanol and a catalyst (e.g., SOCl₂) to form L-serine methyl ester hydrochloride .
  • Amino Group Protection : Introduce dibenzyl groups via reductive amination or alkylation to protect the amine .
  • Silylation : Treat the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous conditions, using imidazole as a base to activate the reaction .
  • Purification : Column chromatography with solvents like hexane/ethyl acetate ensures high purity (>95%) .
    Critical factors include moisture control, stoichiometric optimization, and TLC monitoring .

Q. How do the tert-butyldimethylsilyl (TBDMS) and dibenzyl groups influence reactivity in peptide synthesis?

  • TBDMS : Provides steric bulk and acid stability, protecting the hydroxyl group during acidic deprotection of other groups (e.g., Boc) .
  • Dibenzyl Groups : Offer robust protection for amines, resisting basic and nucleophilic conditions. They are removable via hydrogenolysis, enabling selective deprotection .
    Compared to Boc or trityl groups, dibenzyl-TBDMS protection allows orthogonal strategies in multi-step syntheses .

Advanced Research Questions

Q. What challenges arise in purifying this compound, and how are they addressed?

  • By-Products : Incomplete silylation or over-alkylation can generate impurities. Use TLC (Rf = 0.3–0.5 in hexane/EtOAc) to track reaction progress .
  • Hydrophobicity : The TBDMS group increases hydrophobicity, complicating aqueous workups. Opt for silica gel chromatography with gradient elution (hexane to EtOAc) .
  • Racemization : Minimized by avoiding prolonged heating and using low-temperature silylation (0–25°C) .

Q. How does the choice of base affect silylation efficiency with TBDMSCl?

  • Imidazole : Preferred for its nucleophilicity, enhancing silyl chloride activation. Yields >90% in anhydrous DMF or THF .
  • Triethylamine : Less effective due to competing side reactions (e.g., quaternary salt formation). Imidazole reduces by-products like HCl adducts .
    Optimize equivalents (1.2–1.5 eq. base) to avoid excess base interfering with purification .

Q. What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR shows characteristic peaks: δ 0.1–0.2 ppm (TBDMS -Si(CH₃)₂), δ 4.5–5.0 ppm (benzyl -CH₂), and δ 3.6–3.8 ppm (ester -OCH₃) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~500–550) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect diastereomers .

Q. How can racemization be minimized during synthesis?

  • Low-Temperature Reactions : Conduct esterification and silylation at ≤25°C to preserve chirality .
  • Inert Atmosphere : Use argon/nitrogen to prevent hydrolysis-induced racemization .
  • Chiral HPLC Validation : Compare retention times with enantiomeric standards to confirm optical purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester
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N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester

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